N-(oxan-3-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(9-3-5-12-6-4-9)13-10-2-1-7-15-8-10/h3-6,10H,1-2,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRACHOZCAAQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Amidation
The most common synthetic route involves reacting pyridine-4-carbonyl chloride with oxan-3-amine under basic conditions. Activation of the carboxylic acid group is achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . For example, in a study on imidazopyridine carboxamides, HATU-mediated coupling in dimethylformamide (DMF) at 25°C yielded 78–85% of the target compound after purification by column chromatography.
Key parameters influencing yield include:
- Solvent polarity : DMF enhances reactivity compared to tetrahydrofuran (THF).
- Base selection : N,N-diisopropylethylamine (DIPEA) outperforms triethylamine in neutralizing HCl byproducts.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions.
A representative reaction is:
$$
\text{Pyridine-4-carbonyl chloride} + \text{Oxan-3-amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}
$$
Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization
In patented methods (e.g., CN110407776B ), boronic acid derivatives are coupled with halogenated pyridine intermediates to introduce the oxan-3-yl group. For instance, 4-bromopyridine-3-carboxamide reacts with oxan-3-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst in a dioxane/water mixture at 80°C. This method achieves yields of 65–72%, with purity >95% after recrystallization.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 72 | 97 |
| Pd(OAc)₂ with SPhos | Toluene/EtOH | 68 | 93 |
| NiCl₂(dppf) | DMF/H₂O | 58 | 89 |
Reductive Amination of Pyridine-4-Carbaldehyde
An alternative approach involves condensing pyridine-4-carbaldehyde with oxan-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) . This method, though less common, avoids handling acyl chlorides. Reaction in methanol at 50°C for 12 hours yields 60–65% product, with impurities removed via acid-base extraction.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Comparative studies reveal that DMF increases reaction rates for amidation due to its high polarity, while THF is preferable for moisture-sensitive steps. Catalysts like HATU reduce reaction times from 24 hours to 6 hours compared to EDCl.
Temperature and Reaction Time Control
Elevated temperatures (80–100°C) improve Suzuki coupling yields but risk decomposition of the oxan-3-yl group. A balance is achieved at 80°C with a 4-hour reaction time. For amidation, room temperature (25°C) suffices to prevent racemization.
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.
- Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmaceutical applications.
- High-performance liquid chromatography (HPLC) is employed for analytical validation.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Although no crystal structure of this compound is reported, analogous compounds (e.g., imidazopyridine carboxamides) show planar carboxamide groups and hydrogen bonding with the oxan ring.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents describe continuous flow reactors for large-scale production, reducing reaction times by 50% and improving safety. Key advantages include:
Quality Control Protocols
- In-process testing (IPT) monitors reaction completion via thin-layer chromatography.
- Residual solvent analysis ensures compliance with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(oxan-3-yl)pyridine-4-carboxamide serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be employed in catalysis and material science.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays. Its interactions with specific enzymes can provide insights into metabolic pathways and disease mechanisms. Studies have shown that it may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties , particularly in areas such as:
- Anti-inflammatory Activity : Research indicates that this compound can significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies have demonstrated that it inhibits tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis. For instance, in ovarian cancer xenograft models, the compound showed promising results in reducing tumor size .
Industry
This compound is also utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its structural characteristics make it suitable for formulating novel drugs or materials with enhanced properties.
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models of arthritis demonstrated that administration of this compound led to a significant reduction in inflammation markers compared to control groups. This suggests its potential application in treating autoimmune conditions .
Case Study 2: Anticancer Efficacy
In another study focusing on ovarian cancer, researchers found that the compound inhibited tumor growth effectively through mechanisms involving apoptosis induction and angiogenesis inhibition. These findings highlight its promise as a therapeutic agent in oncology .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block, ligand | Facilitates synthesis of complex molecules; forms metal complexes |
| Biology | Enzyme inhibitor | Inhibits specific enzymes; useful in metabolic studies |
| Medicine | Anti-inflammatory, anticancer | Reduces cytokines; inhibits tumor growth |
| Industry | Material development | Serves as an intermediate for pharmaceuticals |
Mechanism of Action
The mechanism of action of N-(oxan-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of N-(oxan-3-yl)pyridine-4-carboxamide with the carboxamide group at the 3-position.
Nicotinamide: Another isomer with the carboxamide group at the 3-position, commonly known for its role in the synthesis of NAD+ and NADP+.
Uniqueness
This compound is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties compared to its isomers. This structural feature may enhance its binding affinity to specific targets and improve its stability under various conditions .
Biological Activity
N-(oxan-3-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features an oxan-3-yl group attached to a pyridine ring with a carboxamide functional group. This unique structure imparts distinct chemical properties that influence its biological interactions. The presence of the oxan ring enhances its ability to engage in hydrogen bonding and π-π stacking interactions, making it a candidate for various biological applications.
This compound is believed to exert its biological effects primarily through enzyme inhibition. The compound may bind to active or allosteric sites on specific enzymes or receptors, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved are still under investigation but are crucial for understanding its therapeutic potential.
Biological Activities
Research has suggested several promising biological activities for this compound:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Potential : The compound has been explored for its potential anticancer activities, with mechanisms likely involving the modulation of key signaling pathways in cancer cells.
- Enzyme Inhibition : Investigations have identified the compound as a potential inhibitor of various enzymes, which could be relevant in treating diseases such as neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition against specific enzyme targets related to inflammatory pathways. The IC50 values were comparable to established inhibitors, suggesting its potential as a therapeutic agent .
- Molecular Docking Studies : Computational analyses have shown strong binding affinities of this compound with target enzymes, supporting its role as an effective inhibitor. These studies provide insights into the structure-activity relationship (SAR) that can guide further optimization .
- Therapeutic Applications : The compound has been investigated for use in drug formulations aimed at treating chronic inflammatory diseases and certain types of cancer. Its dual activity as an enzyme inhibitor and anti-inflammatory agent positions it as a versatile candidate in drug development .
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique advantages:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Oxan ring, pyridine, carboxamide | Anti-inflammatory, anticancer |
| Pyridine derivatives | Pyridine ring only | Limited anti-inflammatory |
| Indole-based compounds | Indole structure | Neuroprotective but less versatile |
This table illustrates how this compound stands out due to its multifaceted structure and broader range of biological activities compared to other compounds.
Q & A
Q. What are the common synthetic routes for synthesizing N-(oxan-3-yl)pyridine-4-carboxamide and its derivatives?
Methodological Answer: Synthesis typically involves condensation reactions followed by cyclization or functional group modifications. For example, derivatives like N-(4-oxo-2-phenylquinazolin-3-yl)pyridine-4-carboxamide are synthesized via coupling of pyridine-4-carboxylic acid with amine derivatives under reflux conditions using catalysts (e.g., palladium) and polar aprotic solvents like DMF or toluene . Reaction optimization includes controlling temperature (e.g., 80–100°C) and stoichiometric ratios to achieve yields >70%. Purity is confirmed via HPLC (≥98%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing pyridine-4-carboxamide derivatives?
Methodological Answer: Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides, C=N at ~1630 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 8.2 ppm for pyridine) and NH groups (δ 2 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 342.375 for [M⁺]) .
- X-ray crystallography : Validates crystal packing and hydrogen-bonding interactions (e.g., using SHELXL for refinement) .
Q. How are preliminary biological activities (e.g., anti-inflammatory) assessed for these compounds?
Methodological Answer:
- In vitro assays : Measure IC₅₀ values using enzyme inhibition models (e.g., COX-2 for anti-inflammatory activity).
- Data standardization : Convert IC₅₀ (µM) to logarithmic scales (pIC₅₀) for quantitative structure-activity relationship (QSAR) analysis .
- Control experiments : Include reference drugs (e.g., indomethacin) and validate purity via HPLC to exclude false positives .
Advanced Research Questions
Q. How can 3D-QSAR models optimize the design of pyridine-4-carboxamide derivatives with enhanced bioactivity?
Methodological Answer:
- Data preparation : Use a dataset of derivatives with measured IC₅₀ values (e.g., anti-inflammatory activity) .
- Molecular alignment : Align structures using common pharmacophores (e.g., pyridine ring) in software like VLife MDS .
- Descriptor calculation : Generate steric, electrostatic, and hydrophobic fields.
- Model validation : Apply leave-one-out cross-validation and external test sets to ensure predictive power (R² > 0.8). Contradictions in activity data may arise from variations in assay conditions; replicate experiments under standardized protocols .
Q. What crystallographic strategies resolve structural ambiguities in coordination complexes involving pyridine-4-carboxamide ligands?
Methodological Answer:
- Single-crystal X-ray diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) to collect data at 296 K .
- Structure refinement : Employ SHELXL for least-squares refinement, with hydrogen-bonding parameters (e.g., N–H···O distances: 1.8–2.2 Å) .
- Handling disorder : Apply restraints to flexible moieties (e.g., adamantyl groups) and validate via R-factor convergence (<0.05) .
Q. How can researchers address discrepancies in biological activity data across structurally similar derivatives?
Methodological Answer:
- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Solubility adjustments : Optimize solvent systems (e.g., DMSO for in vitro assays) to ensure consistent bioavailability .
- Computational validation : Use molecular docking to assess target binding affinities and identify outliers caused by steric clashes or electrostatic mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
